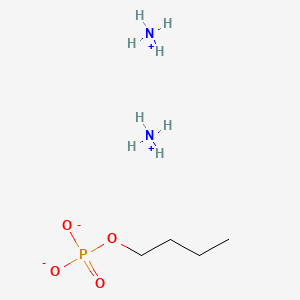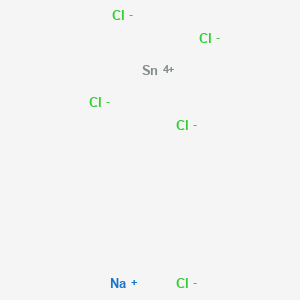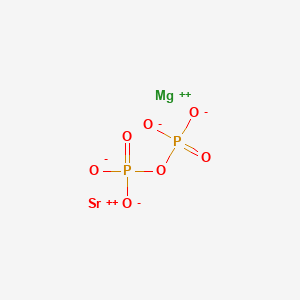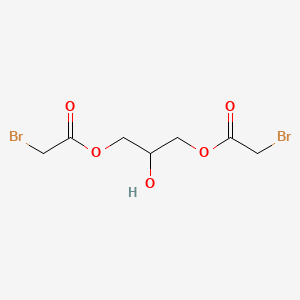
Isotridecyl hydrogen phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isotridecyl hydrogen phthalate is a phthalate ester, a class of compounds widely used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, in particular, is known for its use in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Isotridecyl hydrogen phthalate is typically synthesized through the esterification of phthalic anhydride with isotridecyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Phthalic anhydride+Isotridecyl alcohol→Isotridecyl hydrogen phthalate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to speed up the process. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: Isotridecyl hydrogen phthalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed:
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phthalate esters.
科学的研究の応用
Isotridecyl hydrogen phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and durability of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC, coatings, adhesives, and sealants.
作用機序
The mechanism by which isotridecyl hydrogen phthalate exerts its effects involves its interaction with cellular membranes and proteins. As a plasticizer, it integrates into the polymer matrix, increasing the flexibility and reducing the brittleness of the material. In biological systems, it can interact with hormone receptors, potentially disrupting normal hormonal functions.
Molecular Targets and Pathways:
Hormone Receptors: this compound can bind to estrogen and androgen receptors, potentially disrupting endocrine functions.
Cellular Membranes: It can integrate into lipid bilayers, altering membrane fluidity and permeability.
類似化合物との比較
- Diethyl phthalate: Used in cosmetics and personal care products.
- Dibutyl phthalate: Used in adhesives and sealants.
- Diisodecyl phthalate: Used in the production of flexible plastics and resins.
特性
CAS番号 |
93843-14-2 |
|---|---|
分子式 |
C21H32O4 |
分子量 |
348.5 g/mol |
IUPAC名 |
2-(11-methyldodecoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C21H32O4/c1-17(2)13-9-7-5-3-4-6-8-12-16-25-21(24)19-15-11-10-14-18(19)20(22)23/h10-11,14-15,17H,3-9,12-13,16H2,1-2H3,(H,22,23) |
InChIキー |
IFNWFYYVXOVTBU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


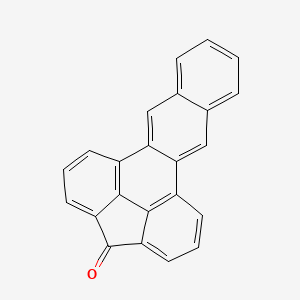

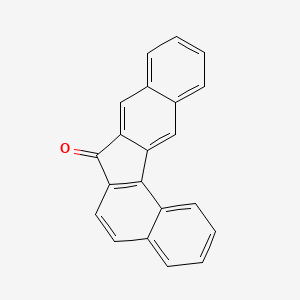
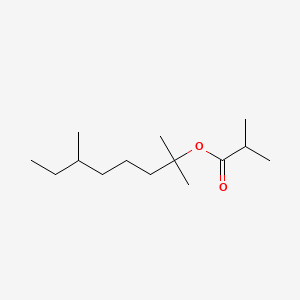
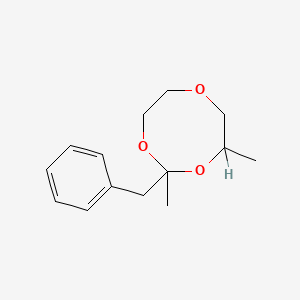
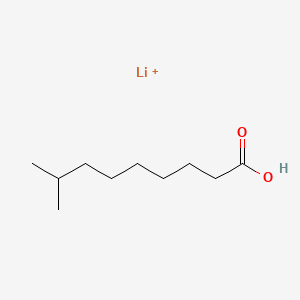
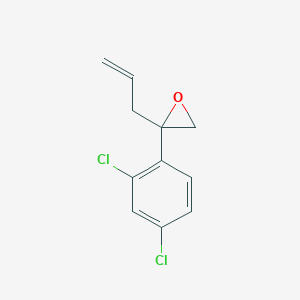

![9-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B12653847.png)
